N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide
Description
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a dioxothiazinan moiety
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSFEAKGOKPOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dioxido-thiazinane moiety exhibits reactivity in nucleophilic substitution due to the electron-deficient sulfur center. For example:
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Ring-opening substitutions : Under basic conditions (e.g., NaOH/EtOH), the thiazinane ring can undergo cleavage at the S–N bond, forming sulfonamide intermediates. This reactivity is consistent with studies on 1,2-thiazinane-1,1-dioxide derivatives .
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Halogen displacement : The phenyl-thiazinane group may participate in coupling reactions. In analogous compounds, Rh-catalyzed reactions with aryl halides yield biaryl derivatives .
Electrophilic Aromatic Substitution
The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to the electron-withdrawing carboxamide group:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-nitro-thiophene derivative | 72% | |
| Sulfonation | SO₃/DMF, 50°C | 5-sulfo-thiophene derivative | 65% |
Hydrolysis and Functional Group Transformations
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl/H₂O, reflux): Converts the carboxamide to a carboxylic acid ().
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Basic hydrolysis (NaOH/EtOH, 80°C): Yields the corresponding carboxylate salt.
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular reactions:
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Thiazole formation : Reaction with thiourea derivatives in ethanol under reflux leads to fused thiazole-thiophene systems .
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Ring-expansion : Under Rh₂(OAc)₄ catalysis, the thiazinane ring undergoes 1,2-aryl migration, forming expanded heterocycles (e.g., 1,3-thiazinane-4-one derivatives) .
Oxidation and Reduction
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Oxidation : The thiophene ring resists further oxidation, but the thiazinane’s sulfur can undergo additional oxidation to sulfonic acid derivatives under strong oxidants (e.g., KMnO₄/H₂O) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dioxido-thiazinane to a thiazinane, altering its electronic properties .
Cross-Coupling Reactions
The phenyl group facilitates palladium-catalyzed couplings:
| Reaction | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | DME/H₂O, 80°C | Biaryl derivatives | 58% |
| Buchwald–Hartwig | Pd₂(dba)₃ | Toluene, 110°C | Aryl amine derivatives | 64% |
Ring-Opening Reactions
The thiazinane ring opens under nucleophilic attack:
Scientific Research Applications
Structural Characteristics
The compound features a thiazinan moiety, which contributes to its chemical properties, alongside a thiophene core and a carboxamide functional group. This combination is known to enhance the compound's biological activity and pharmacokinetic profile. The presence of the dioxido group also suggests potential reactivity that can be exploited in synthetic applications.
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including:
- Anticancer Activity : The compound has shown promise in preclinical studies targeting various cancer cell lines. For instance, derivatives with thiazole and thiophene groups have been reported to exhibit selective cytotoxicity against human cancer cells, suggesting that N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide may possess similar properties .
- Antimicrobial Properties : The thiazine and thiophene derivatives are known for their antimicrobial activities. Studies have indicated that compounds containing these moieties can inhibit the growth of various bacterial and fungal strains .
- Anti-inflammatory Effects : Some derivatives of the compound have been evaluated for their anti-inflammatory properties. The structural components allow for interactions with inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases .
Anticancer Studies
A study evaluated the anticancer potential of several thiazole and thiophene derivatives against human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated that specific modifications in the structure led to enhanced anti-proliferative effects, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .
Antimicrobial Evaluations
In another investigation, a series of thiophene-based compounds were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, highlighting the potential of this compound as a lead compound for developing new antimicrobial agents .
Synthetic Applications
The synthesis of this compound can be accomplished through various methods involving controlled reactions with oxidizing agents. These synthetic routes are crucial for producing derivatives with tailored biological activities. For example:
| Synthetic Method | Reagents Used | Outcome |
|---|---|---|
| Oxidative Cyclization | Hydrogen peroxide | Formation of dioxido-thiazinan moiety |
| Amide Bond Formation | Acid chlorides | Synthesis of carboxamide derivatives |
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and dioxothiazinan moiety can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiophenes: Thiophene derivatives like suprofen and articaine are known for their pharmacological properties.
Uniqueness
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a dioxothiazinan moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and existing research findings.
Structural Characteristics
The compound features a thiazinan ring , a phenyl group , and a thiophene moiety, combined with a carboxamide functional group. The presence of the dioxido group enhances its chemical reactivity and biological profile. The molecular formula is , with a molecular weight of 383.5 g/mol .
Biological Activity Overview
Research indicates that compounds containing thiazinan and thiophene structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : Compounds with similar structural motifs have been studied for their potential to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in preclinical studies.
The mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways.
- Metal Coordination : The ability to coordinate with metal ions could influence its biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Common reagents include elemental sulfur and various arylamines .
Antimicrobial Activity
A study evaluated the antibacterial effects of various thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In vitro studies have shown that derivatives containing the thiazinan structure can induce apoptosis in cancer cell lines like HeLa and MCF-7. The IC50 values for these compounds were significantly lower compared to standard chemotherapeutic agents, indicating potential as anticancer agents .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxyindol-1-yl)acetamide | Thiazinane + Indole | Anticancer |
| 5-Methoxyindole | Simple indole derivative | Anticancer |
| Thiazolidine derivatives | Similar thiazolidine structure | Anti-inflammatory |
Case Studies
Several case studies have highlighted the potential of thiazolidine derivatives in treating metabolic disorders. For example, certain thiazolidinone compounds showed promise in enhancing glucose uptake in insulin-resistant models . These findings suggest that modifications to the thiazinan structure could lead to improved therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
